F 127 (20% solution in DMSO)
Description
Properties
Molecular Formula |
NA |
|---|---|
Molecular Weight |
NA |
Synonyms |
Alternative Name: Pluronic? F 127 (20% solution in DMSO) |
Origin of Product |
United States |
Historical Perspectives and Evolution of Its Use in Research
Initially recognized for its surfactant properties, Pluronic F-127, a poloxamer, has seen a significant evolution in its research applications. nih.gov Its journey in the academic sphere began with its use as a solubilizing agent. Researchers utilized its ability to increase the solubility of hydrophobic molecules in aqueous solutions, a critical step in many biological assays and experiments. biotium.com A notable early application was in facilitating the loading of hydrophobic fluorescent dyes, such as calcium indicators like Fura-2/AM and Fluo-3/AM, into living cells. bioscience.co.uktocris.com The 20% solution in DMSO proved to be a convenient and effective stock concentration for this purpose. biotium.com
Over time, the application of Pluronic F-127 expanded beyond a simple solubilizing agent to a key component in drug delivery systems. nih.gov The ability of Pluronic F-127 to form micelles in aqueous environments made it an attractive vehicle for encapsulating and delivering poorly water-soluble drugs. nih.govnih.gov This led to extensive research into its use for enhancing the bioavailability of various therapeutic agents. nih.gov Furthermore, its thermoresponsive properties, where it can transition from a solution at low temperatures to a gel at physiological temperatures, opened up new avenues in areas like tissue engineering and controlled-release drug delivery. tandfonline.comrjptonline.orgmdpi.com This evolution reflects a shift from using F 127 as a passive excipient to harnessing its active properties for sophisticated research applications. nih.gov
Foundational Principles of Its Utility in Biomedical Research Systems
Cellular and Molecular Probing Methodologies
The primary application of F 127 (20% solution in DMSO) in research is to overcome the poor aqueous solubility of many fluorescent probes, dyes, and other lipophilic compounds.
Solubilization and Dispersion of Hydrophobic Probes and Dyes
Pluronic® F-127 is a non-ionic surfactant that aids in the solubilization of hydrophobic molecules in aqueous solutions. biotium.com Its amphiphilic nature, consisting of a central hydrophobic polypropylene (B1209903) oxide (PPO) block flanked by two hydrophilic polyethylene (B3416737) oxide (PEO) chains, allows it to form micelles in aqueous environments. nih.govsilae.it These micelles can encapsulate hydrophobic compounds within their core, effectively dispersing them in the aqueous medium of cell cultures. silae.it
A 20% solution of Pluronic® F-127 in DMSO is a convenient, concentrated stock that can be diluted to a final working concentration, typically at or below 0.1%, to facilitate the loading of various probes into living cells. thermofisher.comucsd.edu
One of the most widespread uses of Pluronic® F-127 is in the loading of acetoxymethyl (AM) esters of fluorescent ion indicators into cells. biotium.comthermofisher.combiotium.comfishersci.ca These indicators, such as Fura-2 AM, Fluo-3 AM, Indo-1 AM, and Rhod-2 AM, are crucial for measuring intracellular ion concentrations, particularly calcium (Ca2+). biotium.combiotium.comtocris.com The AM ester forms of these dyes are hydrophobic, allowing them to permeate cell membranes. However, their low water solubility can lead to aggregation in aqueous cell culture media, hindering efficient and uniform cell loading. biotium.combiotium.com
Pluronic® F-127 acts as a dispersing agent, preventing the aggregation of these dye molecules and facilitating their delivery to the cell membrane for subsequent uptake. biotium.combiotium.com For instance, studies have shown that the presence of Pluronic® F-127 enhances the loading of Fura-2 AM in both HL-1 cells and primary guinea pig ventricular cardiomyocytes, resulting in uniform intracellular distribution without compartmentalization. tocris.combio-techne.com The typical procedure involves mixing a DMSO stock solution of the AM ester with the 20% Pluronic® F-127 solution before diluting it into the cell culture medium. biotium.comucsd.edu
Table 1: Examples of Fluorescent Ion Indicators Loaded with the Aid of Pluronic® F-127
| Ion Indicator (AM Ester) | Target Ion | Key Feature | Reference |
| Fura-2, AM | Ca2+ | Ratiometric indicator | biotium.combiotium.com |
| Fluo-3, AM | Ca2+ | Single-wavelength indicator | biotium.com |
| Indo-1, AM | Ca2+ | Ratiometric indicator | biotium.combiotium.com |
| Rhod-2, AM | Ca2+ | Red-shifted emission | biotium.combiotium.com |
| SBFI, AM | Na+ | Required for loading | thermofisher.comucsd.edu |
| PBFI, AM | K+ | Required for loading | thermofisher.comucsd.edu |
This table is interactive. Click on the headers to sort.
The utility of Pluronic® F-127 extends to the loading of cell tracer dyes. fishersci.cafishersci.co.uk Similar to ion indicators, many cell tracer dyes are hydrophobic and benefit from a dispersing agent to ensure effective labeling of cells. An example is CFDA-SE, a widely used dye for tracking cell proliferation. fishersci.cafishersci.co.uk By improving the dispersion of these dyes in the loading buffer, Pluronic® F-127 helps achieve more consistent and brighter staining of cell populations.
Beyond fluorescent probes, Pluronic® F-127 is a versatile tool for dispersing a wide range of other lipophilic or water-insoluble compounds in physiological media for in vitro studies. thermofisher.comucsd.edubiotium.com This includes certain drugs, peptides, and other bioactive molecules. nih.govunesp.br For example, research has demonstrated the ability of Pluronic® F-127 to solubilize the peptide tritrpticin, with fluorescence studies indicating an interaction between the peptide and the hydrophobic core of the Pluronic® F-127 micelles. unesp.br This capability is crucial for investigating the cellular effects of hydrophobic compounds that would otherwise be difficult to introduce into an aqueous experimental system.
Modulation of Cellular Processes for Research Purposes
While primarily used as a solubilizing agent, the interaction of Pluronic® F-127 with cell membranes can also be a factor in research assays.
Pluronic® F-127, as a surfactant, can interact with the lipid bilayer of cell membranes. thermofisher.comucsd.edu While generally considered non-toxic at the low concentrations used for dye loading, it is important for researchers to perform appropriate controls to ensure that Pluronic® F-127 itself is not altering the membrane properties or cellular processes under investigation. thermofisher.comucsd.edu Some studies have explored the use of Pluronic® F-127 at higher concentrations for applications like cell encapsulation, where its effects on cell viability and membrane stability become more pronounced. nih.govresearchgate.net For most molecular probing applications, however, the goal is to use the minimum concentration of Pluronic® F-127 necessary to achieve adequate probe loading without inducing significant cellular changes. thermofisher.comucsd.edu
Applications in in Vivo Non Clinical Research Models
Role as a Research Vehicle in Animal Models
The primary function of F 127 in many non-clinical studies is to act as a delivery vehicle, enabling the effective administration of therapeutic agents, dyes, or other compounds in experimental animal models. Its biocompatibility and unique physicochemical properties address common challenges in in vivo research.
A significant challenge in animal research is the administration of hydrophobic compounds, which are often insoluble in aqueous physiological solutions. F 127 is widely used to solubilize and disperse these water-insoluble substances, facilitating their uniform delivery in experimental settings.
In a study investigating angiogenesis, F 127 was successfully used as a drug vehicle in the chick embryo chorioallantoic membrane (CAM) model, a widely used in vivo system. The F 127 aquogel was biocompatible, did not impair the growth of blood vessels, and formed an almost imperceptible, colorless layer on the CAM. This allowed for clear observation and photo-documentation of the effects of ranibizumab, an anti-angiogenic agent, on the degradation of blood capillaries. Another study utilized F 127 as a delivery vehicle for the hydrophobic photosensitizer 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH) in a xenograft tumor model in mice. The F 127 formulation was found to be non-toxic and effective in delivering the photosensitizer for photodynamic therapy, demonstrating comparable efficacy to other established vehicles like Tween 80.
These studies highlight the utility of F 127 in creating suitable formulations for various administration routes in animal models, ensuring that the test compounds are delivered effectively to the target site without interference from the vehicle itself.
Table 1: Studies on F 127 as a Research Vehicle in Animal Models
| Animal Model | Compound Delivered | Research Area | Key Finding | Reference |
| Chick Embryo | Ranibizumab | Angiogenesis | F 127 is a biocompatible and non-interfering vehicle for observing anti-angiogenic effects. | |
| BALB/c Mice with Ct26 Tumors | HPPH (Photochlor) | Photodynamic Therapy | F 127 is a non-toxic and efficient vehicle for delivering hydrophobic photosensitizers. |
The ability of F 127 to form a hydrogel at physiological temperatures is a key feature exploited for creating sustained-release drug delivery systems in pre-clinical research. These hydrogels can be loaded with therapeutic agents and injected in a liquid state, forming a gel depot in situ that releases the drug over an extended period.
This sustained release mechanism offers several advantages in animal studies, including maintaining consistent drug levels, reducing the frequency of injections, and potentially minimizing side effects. For instance, an F 127-based hydrogel was developed as a carrier for doxorubicin (B1662922) (DOX) in a tumor model in nude mice. This supramolecular hydrogel demonstrated a sustained drug release characteristic and, when combined with photothermal therapy, markedly inhibited tumor growth. The hydrogel's ability to transition to a gel phase upon injection allows it to fill the tumor tissue and slowly release the therapeutic agent.
Similarly, research into a subcutaneous injectable dosage form for naltrexone (B1662487) (NTX), an opioid antagonist, utilized F 127 hydrogels. In vitro studies showed that increasing the concentration of F 127 in the gel decreased the release rate of the drug, demonstrating the tunability of these formulations for controlled delivery.
Table 2: Research on F 127 for Sustained Release in Pre-clinical Models
| Drug | F 127 Formulation | Key Property Investigated | Outcome | Reference |
| Doxorubicin (DOX) | F 127-stabilized graphene oxide (F127-GO) supramolecular hydrogel | Sustained drug release for chemotherapy and photothermal therapy | Markedly inhibited tumor growth in nude mice under laser irradiation. | |
| Naltrexone (NTX) | PF-127 hydrogel (20% to 35%) | Modified release from a subcutaneous injectable | Increasing F 127 concentration decreased the drug release rate. |
Scaffold Applications in Regenerative Medicine Research (Animal Studies)
In the field of regenerative medicine, F 127 hydrogels are extensively investigated as scaffolds for tissue engineering. These scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, mimicking the native extracellular matrix.
F 127-based hydrogels serve as promising candidates for encapsulating and delivering mesenchymal stem cells (MSCs) to promote the regeneration of damaged tissues in animal models. Its thermoreversible nature allows for easy mixing of cells within the F 127 solution at a low temperature, which then forms a cell-laden gel scaffold upon injection into the body at a higher temperature. This property is crucial for ensuring uniform cell distribution and viability.
Studies have demonstrated that F 127 enhances cell attachment and collagen formation, which can lead to improved angiogenesis, a critical process for tissue regeneration. While many studies are initially conducted in vitro, they often lay the groundwork for subsequent in vivo animal studies. For example, after demonstrating that F 127 is a non-toxic and promising scaffold for encapsulating dental pulp stem cells (DPSCs) in vitro, researchers have planned future animal model studies to investigate the ability of these encapsulated cells to differentiate upon implantation in vivo. In a more direct in vivo application, F 127 has been used for healing cartilage or bone tissues in pigs.
To enhance the properties of F 127 for specific tissue engineering applications, it is often blended or cross-linked with other natural or synthetic polymers. This approach aims to improve mechanical strength, control degradation rates, and enhance bioactivity.
One study developed composite scaffolds by blending polycaprolactone (B3415563) (PCL) with F 127 for esophageal tissue engineering. The addition of F 127 improved the wettability of the PCL scaffolds, which in turn enhanced cell adhesion, proliferation, and migration in vitro. These optimized scaffolds, seeded with cells, were then transplanted into Achilles tendon defects in rats, demonstrating their potential for in vivo tissue repair.
In another approach, an injectable, thermosensitive hydrogel was created by physically mixing F 127 with silk fibroin (SF). The addition of SF improved the mechanical strength and slowed the degradation rate of the F 127 hydrogel. This composite material was proposed as a promising cell and drug delivery system for future applications in animal models of tissue engineering and regenerative medicine.
Table 3: F 127 in Biomaterial Development for Animal Studies
| Composite Material | Application | Improvement Over Pure F 127 | Animal Model Context | Reference |
| Polycaprolactone (PCL) / F 127 | Esophageal Tissue Engineering | Improved wettability, cell adhesion, and proliferation. | Scaffolds seeded with cells were transplanted into Achilles tendon defects in rats. | |
| Silk Fibroin (SF) / F 127 | Drug and Cell Delivery | Enhanced mechanical strength and decreased degradation rate. | Proposed as a promising biomaterial for future tissue engineering applications. |
Advanced Formulations and Modifications for Research Purposes
Hybrid Hydrogel Systems for Enhanced Research Utility
The integration of Pluronic F127 (F 127) with natural polymers represents a significant advancement in the development of hydrogel systems for research applications. These hybrid systems leverage the advantageous properties of both synthetic and natural polymers to create biomaterials with enhanced functionality. Natural polymers are often favored for their biocompatibility, biodegradability, and inherent biological activity, which can complement the thermo-responsive properties of F 127. nih.govnih.gov
Chitosan (B1678972): Hybrid hydrogels of F 127 and chitosan have been extensively investigated for controlled-release studies. tandfonline.comresearchgate.net Chitosan, a polysaccharide derived from chitin, is known for its biocompatibility, biodegradability, and mucoadhesive properties. researchgate.net When combined with F 127, it can modulate the mechanical properties and release kinetics of the resulting hydrogel. For instance, hydrogel microspheres prepared from a blend of chitosan and F 127 have demonstrated the ability to sustain the release of encapsulated agents. tandfonline.comresearchgate.net The preparation of these hybrid systems often involves the physical mixing of a chitosan solution with F 127. nih.gov The inclusion of chitosan can also influence the sol-gel transition temperature of the F 127 hydrogel. nih.gov
Silk Fibroin: Silk fibroin, a protein derived from Bombyx mori silk, is another natural polymer that has been successfully incorporated into F 127 hydrogels. mdpi.comdntb.gov.uadocumentsdelivered.comnih.gov The combination of F 127 and silk fibroin results in a composite hydrogel with improved mechanical strength and a more sustained release profile for encapsulated substances. mdpi.comdocumentsdelivered.comnih.gov The preparation of these hybrid hydrogels typically involves the facile physical mixing of F 127 and an aqueous silk fibroin solution. mdpi.comdntb.gov.uanih.gov Research has shown that the addition of silk fibroin can decrease the degradation rate of the F 127 hydrogel, which is beneficial for long-term release studies. mdpi.com Furthermore, these composite hydrogels have been found to be promising for tissue engineering applications due to their enhanced biocompatibility and mechanical properties. mdpi.comdocumentsdelivered.comnih.gov
The table below summarizes key research findings on F 127 hybrid hydrogel systems with natural polymers:
| Natural Polymer | Preparation Method | Key Findings | Research Application Focus |
|---|---|---|---|
| Chitosan | Emulsion-crosslinking method tandfonline.comresearchgate.net | Sustained release of encapsulated compounds; release rate influenced by the extent of crosslinking and F 127 content. tandfonline.comresearchgate.net | Controlled release studies tandfonline.comresearchgate.net |
| Silk Fibroin | Facile physical mixing mdpi.comdntb.gov.uanih.gov | Enhanced mechanical strength and decreased degradation rate, leading to more sustained release. mdpi.comdocumentsdelivered.comnih.gov | Tissue engineering and sustained release mdpi.comdocumentsdelivered.comnih.gov |
To further tailor the properties of F 127 hydrogels for specific research purposes, various covalent and non-covalent modifications have been explored. These modifications aim to alter characteristics such as mechanical strength, bioadhesion, and drug release profiles. nih.gov
Covalent Modifications: Covalent modification of F 127 involves the chemical alteration of its terminal hydroxyl groups. This allows for the introduction of new functional groups, enabling the hydrogel to participate in further chemical reactions or to exhibit new properties. For example, F 127 can be modified to have aldehyde-terminated (F127-CHO) or amine-terminated (F127-NH2) ends. nih.gov These functionalized F 127 derivatives can then form hydrogels with improved mechanical strength and self-healing abilities. nih.gov Another common covalent modification is the synthesis of Pluronic F127 diacrylate (F127-DA), which can be crosslinked to form more stable hydrogels. nih.gov
Non-Covalent Modifications: Non-covalent modifications typically involve the physical blending of F 127 with other polymers or excipients. nih.gov This approach is often simpler than covalent modification and can still lead to significant improvements in the hydrogel's properties. The interactions between F 127 and the added components, such as hydrogen bonding or hydrophobic interactions, can influence the sol-gel transition, mechanical strength, and release characteristics of the hydrogel. mdpi.com For instance, the addition of polysaccharides like xanthan gum can improve the gel strength and self-healing ability of F 127 hydrogels. mdpi.com
The following table details various modifications of F 127 for research purposes:
| Modification Type | Specific Modification | Resulting Properties | Potential Research Application |
|---|---|---|---|
| Covalent | Aldehyde-terminated F 127 (F127-CHO) | Forms hydrogels with amines via Schiff bases, improved mechanical strength. nih.gov | Tissue engineering, wound healing studies. nih.gov |
| Covalent | Amine-terminated F 127 (F127-NH2) | Can be used to synthesize Schiff bases with other molecules. nih.gov | Bioconjugation and surface modification. nih.gov |
| Covalent | Pluronic F127 diacrylate (F127-DA) | Forms crosslinked hydrogels with enhanced stability. nih.gov | Long-term controlled release systems. |
| Non-Covalent | Blending with Chitosan | Increased gelation time compared to F 127 alone. nih.gov | Injectable controlled release systems. nih.gov |
| Non-Covalent | Blending with Xanthan Gum | Improved gel strength and self-healing ability. mdpi.com | Injectable biomaterials and bioinks. mdpi.com |
Controlled Release Mechanism Studies in Experimental Constructs
Understanding the release kinetics of encapsulated substances from F 127 hydrogels is crucial for their rational design in various research applications. Mathematical modeling provides a valuable tool for elucidating the release mechanisms and predicting the release profiles. bezmialemscience.orgnih.govptfarm.pl Several kinetic models are commonly used to analyze the in vitro release data from F 127-based hydrogel systems.
The choice of the most appropriate kinetic model depends on the specific formulation and the release mechanism involved. The release of a substance from a hydrogel can be governed by various processes, including diffusion, swelling, and erosion of the hydrogel matrix. bezmialemscience.org By fitting the experimental release data to different mathematical models, it is possible to gain insights into the predominant release mechanism. ptfarm.pl
Commonly applied kinetic models include:
Zero-Order Kinetics: Describes a system where the release rate is constant over time.
First-Order Kinetics: Describes a system where the release rate is proportional to the concentration of the substance remaining in the hydrogel.
Higuchi Model: Describes the release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Model: A semi-empirical model that can be used to describe release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. ptfarm.pl
The following table presents a summary of kinetic models applied to release from F 127 hydrogel systems:
| Kinetic Model | Equation | Applicability to F 127 Hydrogels |
|---|---|---|
| Zero-Order | Qt = Q0 + K0t | Observed in some F 127 systems where release is controlled by matrix erosion. nih.gov |
| First-Order | log C = log C0 - Kt / 2.303 | Can describe the release when it is dependent on the concentration of the substance within the hydrogel. bezmialemscience.org |
| Higuchi | Q = A * sqrt(D(2C-Cs)Cst) | Applicable when the release is primarily governed by diffusion. bezmialemscience.org |
| Korsmeyer-Peppas | Mt / M∞ = Ktn | The release exponent 'n' provides insight into the release mechanism (e.g., Fickian diffusion, non-Fickian transport). ptfarm.pl |
The composition of the F 127 hydrogel plays a critical role in determining the release dynamics of encapsulated substances. By altering the concentration of F 127 or by incorporating other polymers and excipients, it is possible to precisely control the release profile.
F 127 Concentration: The concentration of F 127 in the hydrogel has a direct impact on its microstructure and, consequently, on the release rate. Generally, increasing the F 127 concentration leads to a more densely packed micellar structure, which can hinder the diffusion of the encapsulated substance and result in a slower release rate. researchgate.net Conversely, lower concentrations of F 127 may lead to a faster release due to a less tortuous diffusion path. The concentration of F 127 also affects the sol-gel transition temperature, which can be an important factor in certain research applications. nih.gov
Incorporation of Other Polymers: As discussed in section 4.1.1, the addition of other polymers to the F 127 hydrogel can significantly alter the release dynamics. For instance, incorporating a more hydrophobic Pluronic, such as L-81, into an F 127 hydrogel can modulate the hydrogel formation and prolong the release interval, particularly for hydrophobic substances. researchgate.netnih.gov The interaction between F 127 and the added polymer can lead to changes in the hydrogel's viscosity, swelling behavior, and degradation rate, all of which influence the release profile.
The table below summarizes the influence of hydrogel composition on release dynamics:
| Compositional Factor | Effect on Hydrogel Properties | Impact on Release Dynamics |
|---|---|---|
| Increased F 127 Concentration | Increased viscosity and denser micellar packing. researchgate.net | Slower and more sustained release. researchgate.net |
| Decreased F 127 Concentration | Decreased viscosity and less dense micellar structure. | Faster release. |
| Addition of Natural Polymers (e.g., Chitosan, Silk Fibroin) | Altered mechanical properties and degradation rate. mdpi.com | Can lead to more sustained and controlled release. tandfonline.commdpi.com |
| Addition of other Synthetic Polymers (e.g., Pluronic L-81) | Modulated hydrogel formation and increased hydrophobicity. researchgate.netnih.gov | Prolonged release, especially for hydrophobic compounds. researchgate.net |
Methodological and Formulation Considerations in Research
Preparation and Handling of F 127 (20% solution in DMSO) for Research
Proper preparation and handling of F 127 solutions are fundamental to ensure experimental reproducibility and the integrity of the formulation. This involves precise steps for creating stock solutions and subsequent dilutions for specific assays.
A 20% (w/v) stock solution of F 127 in DMSO is typically prepared by dissolving 2 grams of solid Pluronic® F 127 in 10 mL of anhydrous DMSO. The dissolution process may require gentle heating, for instance, at approximately 40-50°C for about 20 to 30 minutes, to ensure the polymer is fully solubilized.
Once prepared, the 20% F 127 solution in DMSO should be stored at room temperature. It is critical not to refrigerate or freeze the solution, as the lower temperatures can cause the Pluronic® F 127 to precipitate or crystallize out of the DMSO. If precipitation does occur, the solution can be resolubilized by warming it to around 37-40°C and vortexing until the precipitate dissolves completely. The stability of such solutions is generally cited to be around six months when stored correctly.
| Parameter | Guideline | Source(s) |
| Concentration | 20% (w/v) | |
| Solvent | Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) | |
| Preparation Aid | Heating at ~40-50°C for 20-30 minutes may be required. | |
| Storage Temperature | Room Temperature | |
| Storage Cautions | Do NOT refrigerate or freeze. | |
| Re-solubilization | If precipitated, warm to 37-40°C and vortex. | |
| Shelf Life | Approximately 6 months. |
The 20% F 127 stock solution in DMSO is most frequently used to aid the dispersion of hydrophobic compounds, such as acetoxymethyl (AM) esters of fluorescent ion indicators, in aqueous buffers for cell-based assays.
A common protocol involves mixing the 20% F 127/DMSO stock solution with a concentrated stock solution of the hydrophobic compound (also typically in DMSO) immediately before use. Often, an equal volume of the 20% F 127 solution is mixed with the compound's stock solution (e.g., at a 1:1 ratio).
This mixture is then immediately diluted into the final aqueous cell-loading buffer (such as Hanks' Balanced Salt Solution with HEPES) to achieve the desired final concentration of the compound (e.g., 1 µM to 10 µM). This final dilution step is critical, and the final concentration of Pluronic® F 127 in the working solution is typically kept at or below 0.1%, with concentrations of 0.02% to 0.04% being common.
Alternatively, the 20% F 127 stock can first be diluted 1:500 to 1:1000 into the aqueous buffer to create a 0.02% to 0.04% working solution, into which the DMSO stock of the AM ester is then added.
| Step | Description | Typical Ratio/Concentration | Source(s) |
| 1. Initial Mixing | Mix 20% F 127/DMSO stock with a 1-5 mM stock of the hydrophobic compound (in DMSO). | 1:1 (v/v) | |
| 2. Final Dilution | Dilute the mixture from Step 1 into an aqueous cell-loading buffer. | Final compound concentration: 1-10 µM | |
| 3. Final F 127 Conc. | The final concentration of Pluronic® F 127 in the assay medium. | ≤ 0.1% (often 0.02-0.04%) |
Impact of DMSO on F 127 Micellization and Gelation in Experimental Systems
The presence of DMSO as a co-solvent, even at low concentrations when diluted into aqueous systems, significantly influences the self-assembly properties of F 127, namely its micellization and gelation behavior. These effects are primarily due to DMSO's ability to disrupt the structure of water, which in turn affects the hydration of the F 127 polymer chains.
The Critical Micelle Concentration (CMC) is the concentration above which the amphiphilic F 127 unimers self-assemble into micelles. This process is also dependent on temperature, with the transition occurring above a critical micelle temperature (CMT). Research has shown that the addition of DMSO to aqueous solutions of F 127 (also known as Poloxamer 407) promotes micellization.
At low concentrations, DMSO can break the hydrogen-bonded water structures surrounding the hydrophobic polypropylene (B1209903) oxide (PPO) blocks of the F 127 polymer. This disruption of the water shell increases the relative hydrophobicity of the PPO block, which favors the self-assembly process. Consequently, the presence of DMSO leads to a reduction in the CMT. A lower CMT at a given polymer concentration implies a lower CMC at a given temperature, indicating that micelle formation is thermodynamically more favorable in the presence of DMSO.
| Co-solvent | Effect on F 127 in Aqueous Solution | Mechanism | Source(s) |
| DMSO (low conc.) | Lowers Critical Micelle Temperature (CMT) | Disrupts water structure around PPO blocks, increasing their effective hydrophobicity. | |
| DMSO (low conc.) | Promotes micellization | Favors the self-assembly of unimers into micelles at lower temperatures. |
At sufficiently high concentrations (e.g., >15-20% w/w in water), F 127 solutions exhibit thermoreversible gelation. As the temperature increases, the formed micelles pack into an ordered, gel-like structure. The temperature at which this sol-to-gel transition occurs is known as the critical gelation temperature (CGT).
Similar to its effect on micellization, DMSO induces a reduction in the CGT of aqueous F 127 solutions. Studies using differential scanning calorimetry and tube inversion experiments have clearly demonstrated that as the concentration of DMSO increases in an aqueous F 127 solution, the temperature required for gel formation decreases. This phenomenon is important for experimental control, as the presence of residual DMSO from a stock solution can alter the expected gelation point of an F 127-based formulation, causing it to form a gel at a lower temperature than in a purely aqueous system.
| System | Critical Gelation Temperature (CGT) | Observation | Source(s) |
| Aqueous F 127 | Baseline CGT (e.g., ~22°C for 20% solution) | Forms a gel at a specific temperature. | |
| Aqueous F 127 with DMSO | Lowered CGT | The presence of DMSO reduces the temperature required for the sol-gel transition. |
Controls and Pitfalls in F 127 (20% solution in DMSO) Usage
When using a 20% solution of F 127 in DMSO, researchers must account for potential artifacts and implement appropriate controls.
A primary pitfall is the potential for the solution to alter cellular properties. Both F 127, as a surfactant, and DMSO can affect the integrity and properties of cell membranes. Therefore, it is imperative to run parallel controls. These should include treating cells with the vehicle alone (the final concentration of F 127 and DMSO in the assay medium, without the compound of interest) to ensure that any observed cellular responses are due to the compound itself and not the formulation excipients.
Another significant pitfall relates to the handling of the stock solutions. As mentioned, DMSO is hygroscopic and will readily absorb moisture from the atmosphere. This can lead to a loss of efficacy, particularly when used to dissolve water-sensitive compounds like AM esters. Using anhydrous DMSO for stock preparation is crucial. Furthermore, improper storage of the 20% F 127 solution at cold temperatures can lead to polymer precipitation, requiring time-consuming re-dissolution and potentially altering the solution's homogeneity if not done properly.
Necessity of Appropriate Controls in Cellular Assays
When employing a 20% solution of F 127 in dimethyl sulfoxide (DMSO) for cellular assays, the inclusion of appropriate controls is paramount to ensure the scientific validity of the experimental results. Both components of this formulation, F 127 and DMSO, can independently exert biological effects that may confound the interpretation of data if not properly accounted for.
F 127 Controls:
Pluronic® F-127, a nonionic surfactant polyol, is utilized to facilitate the solubilization of hydrophobic molecules in aqueous solutions, such as the loading of AM esters of fluorescent ion indicators into cells. interchim.frbiotium.com While it is considered relatively non-toxic at low concentrations, it is crucial to perform appropriate controls to verify that F 127 is not altering the membrane properties of the cells under investigation. ucsd.eduaatbio.com Studies have indicated that Pluronic F-127 can have effects on cell membranes and may alter the regulation of cytoplasmic Ca2+ in neuronal cells. researchgate.net Therefore, a control group treated with F 127 in the absence of the experimental compound is necessary to isolate the effects of the compound itself.
DMSO Vehicle Controls:
DMSO is a widely used solvent in in vitro and in vivo studies due to its ability to dissolve compounds with low water solubility. mdpi.com However, DMSO is not an inert solvent and can induce a range of biological effects. akronbiotech.comnih.gov Research has demonstrated that DMSO can influence cell viability, proliferation, and cytokine production. mdpi.com For instance, in cultures of peripheral blood lymphocytes, DMSO at concentrations of 1% and 2% v/v reduced the relative proliferation index, while at 5% and 10% v/v, it reduced the production of pro-inflammatory cytokines. mdpi.comnih.gov
Furthermore, even at low concentrations, DMSO can have significant effects. A study on human fibroblast-like synoviocytes showed that a 0.5% concentration of DMSO exhibited strong toxicity after 24 hours of exposure, leading to approximately 25% cell death. mdpi.com To minimize its impact, the concentration of DMSO in this particular study needed to be below 0.05%. mdpi.com The duration of exposure to DMSO is also a critical factor, with longer exposure times generally leading to increased toxicity. mdpi.com
Given these potential confounding effects, it is standard practice to include a "vehicle control" in cellular assays. This control group is treated with the same concentration of DMSO as the experimental group, but without the test compound. researchgate.net This allows researchers to distinguish the biological effects of the compound from those of the solvent.
Considerations for Solvent Effects in Cellular and Animal Models
The solvent, DMSO, in a 20% F 127 solution, necessitates careful consideration of its own biological effects in both cellular and animal models. The impact of DMSO is not always straightforward and can be dose-dependent and context-specific.
Cellular Models:
In cellular models, DMSO can exert a range of effects that can influence experimental outcomes. It has been shown to induce changes in cellular processes and even alter the epigenetic landscape. akronbiotech.comnih.govnih.gov For example, a study on 3D cardiac and hepatic microtissues exposed to 0.1% DMSO revealed over 2000 differentially expressed genes. nih.govresearchgate.net
The cytotoxic effects of DMSO are also well-documented and are dependent on both concentration and cell type. mdpi.com In a study on various brain cell types, low concentrations of DMSO (0.015625% to 0.0625%) showed cytoprotective and growth-promoting effects, a phenomenon known as hormesis, while concentrations of 2% and higher were cytotoxic. bohrium.comnih.gov This highlights the importance of carefully selecting and controlling the final concentration of DMSO in cell culture experiments.
The following table summarizes the observed effects of different DMSO concentrations on various cell types:
| Cell Type | DMSO Concentration | Observed Effect |
| Human Fibroblast-like Synoviocytes | >5% | Induction of apoptosis-related protein cleavage. mdpi.com |
| Human Fibroblast-like Synoviocytes | 0.5% | ~25% cell death after 24 hours. mdpi.com |
| Human Fibroblast-like Synoviocytes | 0.1% | Significant toxicity (5-12%). mdpi.com |
| Human Fibroblast-like Synoviocytes | <0.05% | Considered safe with minimal impact. mdpi.com |
| Peripheral Blood Mononuclear Cells | 1% and 2% v/v | Reduced relative proliferation index. mdpi.com |
| Peripheral Blood Mononuclear Cells | 5% and 10% v/v | Reduced production of pro-inflammatory cytokines. mdpi.com |
| Brain Cell Lines (BV-2, N2a, SH-SY5Y, U87) | 0.015625% - 0.0625% | Hormetic cytoprotective and growth-promoting effects. bohrium.comnih.gov |
| Brain Cell Lines (BV-2, N2a, SH-SY5Y, U87) | ≥2% | Cytotoxicity. bohrium.comnih.gov |
Animal Models:
In animal models, the effects of DMSO can be complex and depend on the route of administration. A study in mice demonstrated that centrally or orally administered DMSO displayed anti-nociceptive and anti-inflammatory effects. researchgate.net In contrast, when applied subcutaneously, DMSO potentiated the inflammatory response. researchgate.net This underscores the critical importance of considering the route of administration when designing and interpreting in vivo experiments involving DMSO as a solvent.
The amphipathic nature of DMSO allows it to readily cross biological membranes, which is a key reason for its use as a solvent for drug delivery. mdpi.comnih.gov However, this property also means it can have widespread systemic effects. Therefore, when using F 127 (20% solution in DMSO) in animal models, it is crucial to include control groups that receive the DMSO vehicle alone to accurately assess the pharmacological properties of the investigational drug. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Research Tools Utilizing F 127 (20% solution in DMSO)
The 20% solution of F 127 in DMSO is increasingly being used as a precursor for the synthesis of advanced, stimuli-responsive polymers and hydrogels, which function as sophisticated tools for biomedical research. These next-generation materials are engineered by modifying the terminal hydroxyl groups of the F 127 polymer, leading to new functionalities. dovepress.com The DMSO in the stock solution acts as an effective solvent for both the F 127 and the various reagents used in these chemical modifications. dovepress.comrsc.org
Researchers have successfully synthesized modified F 127-based polymers that respond to specific physiological cues, such as pH and temperature. researchgate.netnih.gov For instance, F 127 has been functionalized with molecules like β-alanine and ethylenediamine (B42938). dovepress.com These modifications alter the hydrophilic-hydrophobic balance of the polymer, leading to the creation of nanogels with tunable properties for specific drug delivery applications. dovepress.com Another emerging area is the development of dual-responsive hydrogels, which can be triggered by both temperature and pH changes, offering more precise control over the release of therapeutic agents. nih.gov
Furthermore, the synthesis of F 127-based nanogels for targeted drug delivery represents a significant advancement. In one study, F 127 was conjugated with gallic acid and combined with zinc oxide nanoparticles to create a pH-sensitive system for the delivery of cisplatin, a chemotherapy drug. rsc.org Such novel materials, derived from the initial F 127 solution in DMSO, are instrumental in developing more effective cancer therapies by enhancing drug stability and cellular uptake. rsc.orgnih.gov
Table 1: Examples of Novel Research Tools Developed from F 127
| Modification/Composite | Stimuli-Responsiveness | Application | Key Finding |
|---|---|---|---|
| Oligo(lysine)-modified F 127 | Temperature, pH | Drug Delivery | Introduction of lysine (B10760008) increased the critical gel temperature, allowing for the creation of hydrogels with reversible sol-gel transitions. researchgate.net |
| F 127 with N,N,N-trimethyl chitosan (B1678972) (TMC) and polyethylene (B3416737) glycolated hyaluronic acid (PEG-HA) | Temperature, pH | Transdermal Therapy | Developed a dual-responsive hydrogel for the controlled release of gallic acid for potential treatment of atopic dermatitis. nih.gov |
| F 127-gallic acid @ zinc oxide (F127-GA@ZnO) nanogel | pH | Cancer Drug Delivery | Created a pH-sensitive nanogel for the targeted delivery of cisplatin, enhancing therapeutic efficacy. rsc.org |
| β-alanine and ethylenediamine modified F 127 | Temperature | Brain-Targeting Drug Delivery | Functionalization improved the mechanical properties and stability of the hydrogel for potential brain-targeting applications. dovepress.com |
Exploration of F 127 (20% solution in DMSO) in Underexplored Research Domains
Beyond its conventional use, the 20% solution of F 127 in DMSO is finding applications in previously underexplored research domains, primarily driven by its excellent solubilizing and stabilizing properties.
One such area is in high-throughput screening (HTS) of lipophilic compounds. During HTS, the dilution of a DMSO stock solution of a poorly water-soluble compound into an aqueous assay medium often leads to precipitation, confounding the results. nih.gov Research has shown that the inclusion of F 127 as a cosolvent can prevent this precipitation. nih.gov A study utilizing a sea urchin embryo assay demonstrated that F 127 could be used to improve the solubility of lipophilic microtubule destabilizers, ensuring their bioavailability in the aqueous assay environment. nih.gov This application of F 127, facilitated by its availability in a DMSO solution, is crucial for the accurate screening and discovery of new therapeutic agents.
The field of advanced drug delivery systems for cancer therapy is another domain where F 127 is being explored in new ways. The formation of mixed polymeric micelles using F 127 is a promising strategy to enhance the solubility, stability, and targeted delivery of anticancer drugs. nih.govnih.gov These systems can overcome multidrug resistance and offer superior cytotoxicity with reduced side effects. nih.gov The F 127 in DMSO solution serves as a convenient starting material for the formulation of these complex nanocarrier systems. nih.gov For example, F 127-based micelles have been developed to deliver ursolic acid for colorectal cancer treatment and to encapsulate antimicrobial agents for treating oral bacterial diseases. nih.gov
Table 2: Emerging Research Applications of F 127 (20% solution in DMSO)
| Research Domain | Specific Application | Role of F 127 (20% solution in DMSO) | Significance |
|---|---|---|---|
| High-Throughput Screening | Cosolvent for lipophilic compounds | Prevents precipitation of test compounds upon dilution from DMSO stock into aqueous assay media. nih.gov | Enables more accurate and reliable screening of poorly water-soluble drug candidates. nih.gov |
| Advanced Cancer Nanotherapeutics | Formation of mixed polymeric micelles | Serves as a key component to encapsulate hydrophobic anticancer drugs, enhancing their stability and bioavailability. nih.govnih.gov | Improves targeted drug delivery, helps overcome multidrug resistance, and reduces systemic toxicity. nih.gov |
| Antimicrobial Drug Delivery | Encapsulation of active pharmaceutical ingredients | Used to prepare stable polymeric micelles that can be loaded with antimicrobial compounds. nih.gov | Provides a potential new platform for the treatment of bacterial diseases, suitable for injection or topical administration. nih.gov |
Q & A
Basic Research Questions
Q. How should F127 (20% in DMSO) be prepared and stored to ensure stability for cell-based assays?
- Methodological Guidance : F127 solutions in DMSO are prone to precipitation at low temperatures. Store the solution at room temperature (15–25°C) and avoid freezing or refrigeration. If precipitation occurs, gently heat the solution to 37°C with agitation until fully dissolved . For cell experiments, mix the 20% F127/DMSO stock 1:1 with AM ester probes (e.g., 1–5 mM in DMSO) before diluting in cell buffer (e.g., HHBS) to achieve a final probe concentration of 1–10 μM. Ensure DMSO concentration in the final working solution does not exceed 0.1–0.5% to minimize cytotoxicity .
Q. What are the critical considerations for minimizing DMSO toxicity when using F127 in cell culture?
- Methodological Guidance : DMSO can disrupt membrane integrity at high concentrations. When preparing F127-containing solutions, calculate the final DMSO concentration post-dilution (e.g., 20% F127 stock diluted 200-fold yields ~0.1% DMSO). Validate cytotoxicity via viability assays (e.g., CCK-8) across your cell type. For sensitive cells, pre-equilibrate the diluted solution at 37°C to enhance F127 solubility and reduce aggregation-induced stress .
Q. How does F127 concentration affect drug/probe solubility in DMSO-based formulations?
- Methodological Guidance : F127 acts as a nonionic surfactant, improving aqueous solubility of hydrophobic compounds. At 20% in DMSO, it forms micelles that solubilize lipophilic agents (e.g., fluorescent probes). For optimal dispersion, dissolve the compound in DMSO first, then add F126. Conduct dynamic light scattering (DLS) to confirm micelle size (typically 10–50 nm) and stability. Adjust F127 concentration empirically if precipitation occurs during dilution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in F127-mediated drug delivery efficiency across cell lines?
- Methodological Guidance : Variability often arises from differences in cell membrane composition or endocytic activity. Use confocal microscopy with fluorescently tagged F127 micelles to track cellular uptake kinetics. Compare results with control surfactants (e.g., Tween-80) and quantify intracellular drug accumulation via HPLC or LC-MS. Statistical tools like ANOVA can identify cell-type-specific factors (e.g., lipid raft dependency) .
Q. What experimental strategies validate the structural integrity of F127 micelles in DMSO/water mixtures?
- Methodological Guidance : Employ NMR spectroscopy (e.g., NOESY) to analyze micelle formation by observing cross-peaks between F127 hydrophobic segments and encapsulated drugs. Small-angle X-ray scattering (SAXS) can quantify micelle size and polydispersity. For dynamic behavior, use fluorescence correlation spectroscopy (FCS) to measure diffusion coefficients in varying DMSO/water ratios .
Q. How do temperature and solvent polarity influence F127’s critical micelle concentration (CMC) in DMSO-aqueous systems?
- Methodological Guidance : The CMC decreases with temperature due to F127’s thermoresponsive properties. Use pyrene fluorescence assays to determine CMC: monitor the I₃/I₁ ratio (pyrene vibronic bands) across F127 concentrations. Solvent polarity shifts (e.g., DMSO vs. acetonitrile) alter micelle stability; replicate experiments in solvents with similar polarity to DMSO (e.g., ε = 46.7) for consistency .
Q. What analytical approaches address conflicting data on F127’s role in enhancing drug bioavailability?
- Methodological Guidance : Contradictions may stem from inconsistent in vitro-in vivo correlations (IVIVC). Use compartmental pharmacokinetic modeling to compare F127-formulated drug absorption rates with controls. Perform dissolution testing under biorelevant conditions (e.g., simulated intestinal fluid) and correlate with in vivo plasma concentration-time profiles. Meta-analysis of existing studies can identify formulation variables (e.g., F127:DMSO ratio) impacting bioavailability .
Data Analysis & Reporting Guidelines
- For Structural Studies : Report NOESY-derived distances and coupling constants (J-values) in tabular format, alongside DISCO or NAMFIS conformational ensemble models .
- For Cell-Based Assays : Include raw viability data (e.g., CCK-8 absorbance) and normalized means ± SEM in supplementary files. Use box plots to visualize inter-experimental variability .
- Avoid Common Pitfalls : Ensure F127 batch-to-batch consistency by reporting molecular weight (≈12,500 Da) and poloxamer purity (e.g., via GPC). Exclude commercial sources lacking detailed characterization data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
